molecular formula C31H25N5O8 B7797566 [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B7797566
M. Wt: 595.6 g/mol
InChI Key: WZRBAVDJTYIQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBAVDJTYIQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves complex synthetic routes that typically include multiple steps of organic synthesis. The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and scientific literature .

Industrial Production Methods

Industrial production methods for [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate are designed to ensure high yield and purity. These methods often involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its role as a PPARα transcription activator. This compound binds to the PPARα receptor, leading to the activation of specific genes involved in lipid metabolism and inflammation. The molecular targets and pathways involved include the regulation of fatty acid oxidation and the modulation of inflammatory responses .

Comparison with Similar Compounds

Conclusion

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its role as a PPARα transcription activator makes it a valuable tool in the study and treatment of metabolic disorders and other related conditions.

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